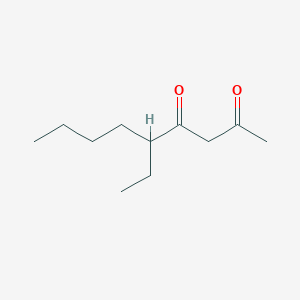

5-Ethyl-2,4-nonanedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5336-61-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

5-ethylnonane-2,4-dione |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10H,4-8H2,1-3H3 |

InChI Key |

LOZUOAXDIFHKSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)CC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 2,4 Nonanedione

Strategic Organic Synthesis Approaches to Substituted β-Diketones

The preparation of β-diketones, or 1,3-diketones, is a foundational process in organic synthesis, providing access to a wide array of heterocyclic compounds and serving as valuable chelating ligands. ijpras.com Classical and modern synthetic routes offer a toolbox for constructing the 1,3-dicarbonyl moiety, which can be further elaborated to introduce specific substitution patterns as seen in 5-Ethyl-2,4-nonanedione.

The formation of carbon-carbon bonds is central to the synthesis of diketone backbones. While several methods exist, condensation reactions are among the most fundamental.

The Claisen condensation is a classical and widely used method for synthesizing β-diketones. mdpi.com This reaction involves the condensation between a ketone and an ester in the presence of a strong base. ijpras.com For a nonanedione scaffold, a potential Claisen approach could involve the reaction of 2-pentanone with an ester like ethyl acetate (B1210297), although controlling the position of substitution requires careful selection of reactants and conditions. A more direct route to an unsubstituted nonanedione scaffold would be the condensation of 2-heptanone (B89624) and ethyl acetate.

The Aldol (B89426) condensation and related reactions provide another powerful pathway. Typically, an Aldol reaction between two aldehydes or ketones yields a β-hydroxy carbonyl compound, which can then be oxidized to the corresponding β-diketone. ijpras.com For instance, the reaction of an enolate derived from 2-pentanone with a suitable acylating agent or an aldehyde followed by oxidation could theoretically build the nonanedione framework. The Robinson annulation, which combines a Michael addition with an intramolecular Aldol condensation, is a prime example of how these reactions can be used to form complex cyclic structures from 1,3-dicarbonyl compounds. jove.com

Another relevant C-C bond-forming strategy is the acylation of ketone enolates with reagents like acid chlorides or anhydrides. ijpras.comtandfonline.com This approach offers a direct method to introduce the second carbonyl group. For example, the enolate of 3-ethyl-2-heptanone could be acylated with acetyl chloride to potentially form this compound, although regioselectivity would be a significant challenge.

The following table summarizes yields for related diketone syntheses, illustrating the general efficiency of these methods.

| Reaction Type | Diketone Product | Yield (%) | Reference |

| Claisen-type Condensation | 1-(2-Thienyl)butane-1,3-dione | 71 | mdpi.com |

| Arylation of Dianion | 1-Phenyl-2,4-nonanedione | 78 | orgsyn.org |

| Arylation of Dianion | 1-Phenyl-2,4-heptanedione | 98 | orgsyn.org |

Achieving the precise structure of this compound requires high degrees of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net In the context of synthesizing this target molecule, a key challenge would be the selective modification at the C5 position without interfering with the two carbonyl groups.

Regioselectivity is the preferential formation of one constitutional isomer over another. durgapurgovtcollege.ac.in Synthesizing this compound specifically requires introducing the ethyl group at the C5 position, which lies between the two carbonyls of a nonanedione backbone.

A common strategy to achieve such selectivity involves the formation of a dianion from the parent β-diketone. The parent diketone, 2,4-nonanedione, can be deprotonated first at the more acidic C3 position (between the carbonyls) and then at a less acidic terminal position. However, for alkylation at the C5 position, one would need to start with a different precursor. A plausible, albeit challenging, route would be the C-alkylation of the enolate of a pre-existing β-diketone. For instance, the dianion of 2,4-heptanedione could theoretically be alkylated. However, controlling the site of alkylation to produce the desired ethyl substitution at the central carbon of a nonanedione chain is non-trivial and often leads to mixtures of products. Hampton, Harris, and Hauser developed a method for the γ-arylation of β-diketones using diaryliodonium salts, which showed high regioselectivity for the terminal position of the dianion, not the central carbon. orgsyn.org This highlights the inherent difficulty in targeting the C5 position of a linear diketone for substitution.

Exploration of Novel Precursors and Reaction Conditions for Enhanced Yield and Purity

Research into β-diketone synthesis continually seeks to improve yields, purity, and reaction conditions. One patented method for preparing 1,3-diketones involves the thermal rearrangement of enol acetates. google.com This process was specifically applied to the synthesis of 5-Ethyl-nonanedione-2,4.

In this approach, the enol acetate of 5-ethyl heptanone-2 is used as the precursor. When this enol-ester is heated to a high temperature (e.g., 500 °C) in a converter, it rearranges to form the isomeric diketone, this compound. google.com This method represents a significant departure from traditional condensation chemistry and provides a direct route to the target compound, which is explicitly claimed as a new chemical compound in the patent. google.com

The table below outlines the specific findings from this novel synthetic route.

| Precursor | Product | Reaction Conditions | Yield (Single Pass) | Reference |

| Enol-acetate of 5-ethyl heptanone-2 | This compound | 500 °C, Silica tube converter | Not explicitly stated, but related reactions show 22-62% yields. | google.com |

Other modern approaches focus on using novel catalysts or reaction media. For example, samarium(III) iodide has been used to mediate the Aldol condensation of β-diketones with aldehydes under neutral, mild conditions, offering an alternative to traditional base-catalyzed methods. tandfonline.com While not specifically applied to this compound, such developments in catalysis could pave the way for more efficient and selective syntheses of substituted diketones.

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, preparative scale introduces several challenges that must be addressed through process optimization.

Reaction Conditions: High-temperature reactions like the enol acetate rearrangement require specialized equipment for safe and consistent heating on a larger scale. google.com For condensation reactions, efficient stirring and temperature control are crucial to manage potentially exothermic events and prevent the formation of byproducts. orgsyn.org The choice of solvent can also become critical, with factors like cost, safety, and ease of removal influencing the decision. google.com

Reagent Stoichiometry and Addition: On a larger scale, the rate of addition of reagents must be carefully controlled. For instance, in the formation of dianions using sodium amide in liquid ammonia, the exothermic reaction with the β-diketone requires slow addition and efficient cooling to prevent the ammonium (B1175870) salt from precipitating and clogging equipment. orgsyn.org

Work-up and Purification: Isolating the final product from a larger reaction volume necessitates robust purification methods. Traditional extraction and distillation techniques may need to be optimized. For β-diketones, purification can sometimes be achieved by forming a metal chelate (e.g., with copper(II) acetate), isolating the salt, and then decomposing the chelate to recover the purified diketone. mdpi.com This can be an effective, though multi-step, method for removing impurities that are difficult to separate by distillation alone.

Yield and Purity: Process optimization aims to maximize yield while maintaining high purity. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent to find the optimal conditions. For a compound like this compound, where specific literature is scarce, this would involve significant empirical investigation, likely starting with conditions reported for structurally similar diketones.

Fundamental Mechanistic Investigations of 5 Ethyl 2,4 Nonanedione Reactivity

In-depth Analysis of Tautomeric Equilibria in 5-Ethyl-2,4-nonanedione

The reactivity and chemical behavior of this compound, like other β-dicarbonyl compounds, are intrinsically linked to its ability to exist as a mixture of tautomeric forms. This equilibrium is a dynamic process influenced by both internal structural features and external environmental factors.

Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding in β-Diketones

β-Diketones are characterized by the existence of an equilibrium between a diketo tautomer and two enol tautomers. mdpi.com The interconversion between the diketo and enol forms is typically slow enough on the NMR timescale to allow for the observation of both species in solution. nih.gov The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. mdpi.comresearchgate.net This resonance-assisted hydrogen bond (RAHB) contributes significantly to the stability of the enol tautomer. rsc.org The equilibrium between the two possible enol forms, by contrast, is extremely rapid due to a very low energy barrier for proton transfer. nih.govmdpi.com

Quantitative Determination of Tautomeric Ratios in Various Solvents

The position of the keto-enol equilibrium is highly sensitive to the surrounding solvent. mdpi.comcdnsciencepub.com The ratio of tautomers can be quantitatively assessed using techniques like NMR spectroscopy. nih.govrsc.org Generally, non-polar solvents favor the enol form, as the intramolecular hydrogen bond is most stable in an environment that does not compete for hydrogen bonding. Conversely, polar, protic solvents can disrupt this internal hydrogen bond through intermolecular interactions, thereby stabilizing the more polar diketo form. mdpi.comcalstate.edu This principle, often referred to as Meyer's Rule, predicts an increase in the keto tautomer concentration with increasing solvent polarity. calstate.edu

The table below illustrates the expected trend for the tautomeric distribution of a typical 3-substituted β-diketone like this compound in various solvents.

| Solvent | Dielectric Constant (ε) | Expected % Keto Form | Expected % Enol Form |

|---|---|---|---|

| Hexane | 1.9 | Low | High |

| Chloroform (B151607) (CDCl₃) | 4.8 | Moderate | Moderate |

| Ethanol | 24.6 | High | Low |

| Water (D₂O) | 80.1 | Very High | Very Low |

This table presents illustrative data based on established trends for β-diketones; specific experimental values for this compound may vary.

Influence of the Ethyl Moiety on Tautomeric Preferences and Dynamics

The nature of the substituent at the central carbon (the Cα or C3 position in the diketone chain) plays a critical role in determining the tautomeric equilibrium. rsc.orgresearchgate.net For this compound, the substituent at this position is an ethyl group. Research on β-diketones carrying 2-alkyl substituents has shown that these groups generally favor the β-diketo tautomeric form. rsc.orgresearchgate.net The steric hindrance introduced by the alkyl group (in this case, ethyl) destabilizes the planar, conjugated system of the enol form. rsc.org This steric repulsion makes it more difficult for the molecule to adopt the necessary conformation for effective π-conjugation and intramolecular hydrogen bonding, thus shifting the equilibrium in favor of the non-planar, trans-β-diketo tautomer. rsc.org Therefore, compared to an unsubstituted β-diketone like 2,4-nonanedione, this compound is expected to exhibit a significantly higher population of the diketo form in any given solvent.

Chemical Transformations and Reaction Pathways of this compound

Oxidation Reactions and Subsequent Product Elucidation

The oxidation of β-diketones can proceed through various pathways depending on the oxidizing agent and reaction conditions. While specific studies on this compound are not extensively documented, analogous reactions provide insight. For instance, 3-methyl-2,4-nonanedione has been identified as a product originating from ketol oxidation during the aging of wine, indicating the susceptibility of related structures to oxidative processes. mdpi.com Strong oxidizing agents can potentially lead to the cleavage of the carbon-carbon bonds within the diketone backbone. The presence of the tertiary carbon at the C5 position, bearing the ethyl group, could be a potential site for oxidative attack, although this may require harsh conditions.

Reduction Chemistry and Stereochemical Outcomes

The reduction of the carbonyl groups in this compound is a more predictable transformation. The two ketone functionalities can be reduced to their corresponding secondary alcohols, yielding 5-ethylnonane-2,4-diol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acs.org

The reduction process has significant stereochemical implications. The two carbonyl carbons (C2 and C4) are prochiral centers. Their reduction creates two new stereocenters in the product molecule. As a result, the reaction can produce a mixture of diastereomers. Assuming a non-stereoselective reduction, four possible stereoisomers of 5-ethylnonane-2,4-diol could be formed.

| Product Stereoisomer | Configuration at C2 | Configuration at C4 |

|---|---|---|

| (2R, 4R)-5-ethylnonane-2,4-diol | R | R |

| (2S, 4S)-5-ethylnonane-2,4-diol | S | S |

| (2R, 4S)-5-ethylnonane-2,4-diol | R | S |

| (2S, 4R)-5-ethylnonane-2,4-diol | S | R |

The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers (which constitute the meso form if the C5 substituent were a hydrogen, but are enantiomers here due to the ethyl group). The relative ratios of these diastereomers would depend on the reaction conditions and the potential for substrate or reagent control during the hydride attack on the carbonyls.

Nucleophilic Substitution Reactions at Carbonyl Centers and α-Positions

The reactivity of this compound is largely governed by the presence of two carbonyl groups and the intervening α-carbon. The protons on the α-carbon of β-dicarbonyl compounds are significantly more acidic than in simple ketones due to the inductive electron-withdrawing effect of the adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion. cambridge.orgkvmwai.edu.in This stabilized enolate is a potent nucleophile and is central to the compound's reactivity at the α-position.

Reactions at the α-Position:

The primary mode of reaction for this compound involves the deprotonation of the C-3 carbon to form a nucleophilic enolate. This enolate can then participate in substitution reactions where it attacks an electrophilic center.

Alkylation: The enolate of this compound can react with electrophiles such as alkyl halides in a classic nucleophilic substitution reaction. cambridge.org Given that the α-carbon (C-3) is already substituted with an ethyl group, this position is tertiary, and further alkylation can be sterically hindered compared to a non-substituted β-diketone like 2,4-pentanedione. However, the reaction can proceed, yielding a product with a quaternary α-carbon. The choice of reaction conditions, particularly the base and solvent, is crucial to control the outcome and minimize side reactions like O-alkylation. cambridge.org

Michael Addition: The enolate of this compound can act as a donor in Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds. cdnsciencepub.com This reaction is a versatile method for forming new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the enolate on the β-carbon of the unsaturated system. cdnsciencepub.com

Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group at the α-position, although this can be followed by cleavage depending on the reaction conditions.

Reactions at the Carbonyl Centers:

The carbonyl carbons in this compound are electrophilic and susceptible to attack by strong nucleophiles. However, in many base-catalyzed reactions, the initial deprotonation at the α-carbon is so favorable that subsequent reactions occur via the enolate. iosrjournals.org

Formation of Metal Chelates: β-diketones are renowned for their ability to form stable complexes with a vast range of metal ions. iosrjournals.orgsaimm.co.za The reaction proceeds through the enolate form, where the two oxygen atoms act as a bidentate ligand, chelating the metal ion to form a stable six-membered ring. saimm.co.za The formation of these complexes occurs through the reaction of the metal ion with the enol (HE) and enolate forms of the β-diketone, with no direct reaction observed with the keto (HK) tautomer. iosrjournals.org

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride. This would convert this compound into 5-Ethyl-2,4-nonanediol.

| Reaction Type | Position of Attack | Reagent/Substrate | Product Type |

| Alkylation | α-Carbon | Alkyl Halide (R-X) | α-Alkylated β-Diketone |

| Michael Addition | α-Carbon | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| Metal Chelation | Carbonyl Oxygens | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Metal-β-diketonate Complex |

| Reduction | Carbonyl Carbons | Sodium Borohydride (NaBH₄) | Diol |

Cyclization and Heterocycle Formation Reactions

The 1,3-dicarbonyl structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions typically involve condensation with a binucleophilic reagent, where two nucleophilic sites react with the two electrophilic carbonyl carbons of the diketone.

Pyrazole (B372694) Formation: In one of the most common cyclization reactions for β-diketones, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of pyrazoles. For this compound, this condensation would yield a pyrazole ring substituted with an ethyl group, a propyl group, and a methyl group.

Isoxazole Formation: Condensation with hydroxylamine (B1172632) (H₂NOH) results in the formation of isoxazoles. The regioselectivity of the cyclization depends on the reaction conditions and the substitution pattern of the diketone.

Pyrimidine (B1678525) Formation: Reaction with compounds containing the N-C-N moiety, such as urea (B33335) or amidines, can produce pyrimidine derivatives. cem.com This is a key method for synthesizing the core structure of many biologically significant molecules.

Pyrylium (B1242799) Salt Formation: β-diketones can react with silicon tetrachloride (SiCl₄) to yield substituted pyrylium salts, which are six-membered oxygen-containing aromatic heterocycles. bac-lac.gc.ca For instance, the reaction of 4,6-nonanedione with SiCl₄ produces a corresponding pyrylium chloride, indicating that this compound would undergo a similar transformation to yield a 2,4-dipropyl-3-ethyl-6-methylpyrylium salt derivative. bac-lac.gc.ca

Bicyclic Annulation: More complex cyclizations are also possible. For example, a tandem Michael addition-intramolecular aldol (B89426) condensation can be used to construct bicyclic systems. nih.gov A process involving a base-catalyzed Michael addition between a β-dicarbonyl compound and an α,β-unsaturated ketone, followed by an acid-catalyzed aldol condensation, can lead to the formation of bicyclo[3.3.1]nonenone structures. nih.gov

| Reagent | Resulting Heterocycle | Core Structure |

| Hydrazine (H₂NNH₂) | Pyrazole | 5-membered ring with 2 adjacent N atoms |

| Hydroxylamine (H₂NOH) | Isoxazole | 5-membered ring with adjacent N and O atoms |

| Urea (H₂NCONH₂) | Pyrimidine (Pyrimidone derivative) | 6-membered ring with 2 N atoms at 1,3-positions |

| Silicon Tetrachloride (SiCl₄) | Pyrylium Salt | 6-membered aromatic ring with one O atom |

Kinetic and Thermodynamic Studies of Reaction Mechanisms

While specific kinetic and thermodynamic data for this compound are not widely available in the literature, extensive studies on analogous β-diketones provide a strong basis for understanding its reaction mechanisms and rates.

Kinetic Considerations:

Substituents on the β-diketone framework have a significant impact on reaction kinetics:

Electronic Effects: Electron-withdrawing groups (like trifluoromethyl) increase the acidity of the α-proton, leading to a higher concentration of the reactive enolate and often a faster reaction rate. iosrjournals.org Conversely, electron-donating alkyl groups, such as those in this compound (ethyl, propyl, and butyl chains), may slightly decrease the acidity compared to acetylacetone (B45752).

Steric Effects: The ethyl group at the α-position and the flanking propyl and methyl groups introduce steric hindrance around the reactive centers. This can slow down the rate of attack by bulky nucleophiles or the rate of complexation with certain metal ions.

A study on the extraction of copper by various β-diketones found that the rate constants for the reaction between the cupric ion and the diketones decreased as the substituent size increased from -H to -Ph to -C₂H₅. researchgate.net This suggests that the steric bulk on this compound would play a significant role in its reaction kinetics.

Thermodynamic Considerations:

The key thermodynamic equilibrium for this compound is the tautomerization between its keto and enol forms.

Keto form ⇌ Enol form

The enol form is stabilized by intramolecular hydrogen bonding, which forms a pseudo-aromatic six-membered ring, and by conjugation of the C=C double bond with the remaining carbonyl group. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the substituents. For most β-diketones, the enol form is significantly populated in non-polar solvents, while the keto form may be more favored in hydrogen-bond-donating solvents. This equilibrium is crucial as it determines the concentration of the reactive enol species available for reaction.

The following table presents representative kinetic data for reactions of β-diketones, which can be used to infer the reactivity of this compound.

| Reaction | β-Diketone | Conditions | Kinetic Parameter | Value |

| Tantalum Leaching saimm.co.za | Acetylacetone | 30-130 °C | Activation Energy (Ea) | 16.5 kJ/mol |

| Tantalum Leaching saimm.co.za | Trifluoroacetylacetone | 30-105 °C | Activation Energy (Ea) | 26.5 kJ/mol |

| Michael Addition cdnsciencepub.com | 2,4-Pentanedione + Methyl vinyl ketone | 25 °C, Ethanol | Second-order rate constant (k₂) | 0.207 L mol⁻¹ min⁻¹ |

| Metal Complexation acs.org | Acetylacetone + Fe³⁺ | 25 °C, Aqueous | Rate Constant (k) for FeOH²⁺ + H(acac) | 2.1 x 10³ M⁻¹ s⁻¹ |

Coordination Chemistry of 5 Ethyl 2,4 Nonanedione As a Versatile Ligand

Synthesis and Characterization of Metal Complexes Featuring 5-Ethyl-2,4-nonanedionate Anions

The synthesis of metal complexes with 5-Ethyl-2,4-nonanedionate typically involves the reaction of a metal salt with the β-diketone in a suitable solvent. The deprotonated form of the diketone, the 5-Ethyl-2,4-nonanedionate anion, acts as the coordinating ligand. A general method for synthesizing β-diketonate ligands is the Claisen condensation of a methyl ketone and an ethyl ester in the presence of a strong base like sodium hydride. google.com Another approach involves reacting an alkaline earth metal β-diketonate with an amine, where the liquid amine can also serve as the reaction solvent. google.com

Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the diketonate to the metal ion by observing shifts in the C=O and C=C stretching frequencies. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the structure of the ligand and the complex in solution. oup.comacs.org Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes. oup.com

Bidentate Ligand Behavior and the Chelate Effect in Diverse Metal Ion Systems

5-Ethyl-2,4-nonanedione, like other β-diketones, primarily functions as a bidentate ligand. The deprotonated anion coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. This chelation significantly enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect. The stability provided by the chelate effect is a defining characteristic of β-diketonate complexes. mdpi.com The formation of these stable chelate rings is a key driver in the coordination chemistry of β-diketonates. mdpi.com

Formation of Transition Metal, Main Group, and Lanthanide/Actinide Complexes

The versatility of the 5-Ethyl-2,4-nonanedionate ligand allows it to form stable complexes with a wide array of metal ions.

Transition Metals: A significant body of research exists on the coordination of β-diketones with transition metals. asianpubs.orgasianpubs.org The synthesis of transition metal complexes, such as those with Cu(II), Cr(III), and Fe(III), is well-established. asianpubs.orgresearchgate.net These complexes often exhibit interesting magnetic and spectroscopic properties.

Main Group Elements: this compound can also form complexes with main group metals. For example, difluoroboron complexes of various β-diketonates have been synthesized and studied to evaluate the effects of chelate ring substitution on their properties. marquette.edu The coordination chemistry of β-diketonates with alkali metals has also been explored. nih.gov

Lanthanides and Actinides: Lanthanide and actinide ions readily form complexes with β-diketonate ligands. wiley.commdpi.com These complexes are of particular interest due to their potential applications as single-molecule magnets and in luminescence. mdpi.com The stability constants of lanthanide complexes with azo-β-diketone ligands have been reported. wiley.com

Structural Elucidation of this compound Coordination Compounds

In addition to X-ray diffraction, spectroscopic methods play a crucial role in structural elucidation. NMR spectroscopy (¹H and ¹³C) is invaluable for characterizing the structure of these complexes in solution. oup.comacs.org Techniques like COSY and HMBC can establish connectivity within the ligand framework. oup.com

Electronic Structure and Bonding Analysis within Metal Chelates

The electronic structure and bonding in metal-β-diketonate complexes are often investigated using a combination of experimental techniques and computational methods. Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex. researchgate.net The electronic structure of transition metal β-diketonates has been studied using methods like ultraviolet photoelectron spectroscopy (PES) and density functional theory (DFT) calculations. researchgate.net These studies reveal how the nature of the metal and the substituents on the β-diketone ligand influence the electronic properties of the complex. nih.gov

DFT calculations are a powerful tool for understanding the nature of the metal-ligand bond and the distribution of electron density within the chelate ring. nih.gov The bonding can be fine-tuned by altering substituents on the chelate ring, which affects the HOMO-LUMO energy gap. marquette.edu

Ligand Field Theory and Spectroscopic Signatures of Metal Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes. wikipedia.org LFT explains the splitting of the metal d-orbitals in the presence of the ligand field created by the 5-Ethyl-2,4-nonanedionate ligands. This d-orbital splitting gives rise to the characteristic colors and electronic spectra of these complexes.

The spectroscopic signatures of metal-5-Ethyl-2,4-nonanedionate complexes are directly related to their electronic structure. UV-Vis spectra typically show intense bands arising from π-π* electronic transitions within the chelating β-diketonate ligand and, for transition metal complexes, weaker d-d transitions. mdpi.com The position and intensity of these bands are sensitive to the metal ion, its coordination geometry, and the substituents on the ligand. researchgate.net

Reactivity and Stability Investigations of Metal-5-Ethyl-2,4-nonanedione Complexes

The reactivity of metal-5-Ethyl-2,4-nonanedionate complexes can involve reactions at the metal center or on the ligand itself. For instance, the coordinated ligand can undergo electrophilic substitution reactions. The stability of these complexes is a critical aspect of their chemistry. Stability constants, which quantify the thermodynamic stability of the complexes in solution, can be determined using techniques such as spectrophotometry and potentiometry. asianpubs.orgcdnsciencepub.com

Studies on various β-diketonate complexes have shown that the stability is influenced by factors such as the nature of the metal ion, with trivalent cations like Fe(III) and Cr(III) generally forming more stable complexes than divalent cations like Cu(II). asianpubs.orgresearchgate.net The solvent system also plays a role in the stability of these complexes. asianpubs.orgresearchgate.net

Interactive Data Table of Spectroscopic Data for Related β-Diketone Complexes

| Complex | Spectroscopic Technique | Key Findings | Reference |

| [FeL₂Bipy]Cl (L = β-diketonate) | IR, UV-Vis | IR shows shifts in C=O and C=C vibrations upon coordination. UV-Vis shows π-π* transitions. | mdpi.com |

| Gd³⁺ β-diketonate complexes | TR-EPR, DFT | Rationalizes anomalous spectroscopic behavior through triplet state analysis. | nih.gov |

| Ru bis(β-diketonate) complexes | X-ray, Electronic Spectra, TD-DFT | Reveals sensitivity of redox activity to ancillary ligands. | nih.gov |

| Zn(II) bis-β-diketonate complexes | PES, DFT | Studies electronic structure and provides band assignments in UV photoelectron spectra. | researchgate.net |

Catalytic Applications of 5 Ethyl 2,4 Nonanedione and Its Derivatives

Homogeneous Catalysis Employing 5-Ethyl-2,4-nonanedione-Based Ligands

In homogeneous catalysis, ligands derived from this compound can be tailored to control the selectivity and activity of metal complexes. uni-freiburg.de The ability to modify the diketone structure allows for the fine-tuning of steric and electronic properties of the resulting catalysts.

Design and Application in Asymmetric Catalysis

The synthesis of chiral ligands from diketone precursors is a key strategy in asymmetric catalysis. While specific examples detailing the use of this compound in the synthesis of chiral ligands for asymmetric catalysis are not prevalent in the reviewed literature, the broader class of diketones is instrumental in this field. For instance, derivatives of bicyclo[3.3.1]nonane, which can be synthesized from diketone precursors, are valuable in asymmetric catalysis. rsc.orgnih.gov The development of chiral auxiliaries and ligands often involves the use of diketones to create stereochemically defined environments around a metal center, influencing the enantioselectivity of a reaction. researchgate.net

A general approach involves the reaction of a chiral amine or alcohol with the diketone to form a chiral Schiff base or a related ligand. These ligands can then coordinate with various transition metals to form catalysts for reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. google.com The design of such ligands is crucial for achieving high enantiomeric excess (e.e.) in the desired product.

Role in Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Derivatives of this compound can function as organocatalysts, particularly in reactions that proceed through enamine or enolate intermediates. For example, the Knorr condensation of 2,6-diaminopyridine (B39239) with 4,6-nonanedione has been used to synthesize precursors for urea-based organocatalysts. researchgate.net

These catalysts often operate through hydrogen bonding interactions to activate substrates and control stereoselectivity. researchgate.net The diketone moiety can be incorporated into more complex molecular architectures, such as chiral bifunctional catalysts that possess both a basic site (e.g., an amine) to deprotonate the substrate and a hydrogen-bond donor site to direct the incoming electrophile.

Heterogeneous Catalysis Platforms Incorporating this compound Modified Supports

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for combining the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. nsf.gov this compound and its derivatives can be used to modify the surface of support materials like silica, alumina, or polymers. nsf.govnsf.gov

This modification can be achieved by covalently grafting the diketone derivative onto the support surface. The anchored diketone can then act as a ligand to chelate metal ions, creating a solid-supported catalyst. This approach has been explored for various catalytic applications, including oxidation and hydrogenation reactions. mdpi.com The nature of the support and the method of immobilization can significantly influence the performance of the resulting heterogeneous catalyst. nsf.govresearchgate.net

| Catalyst Type | Support Material | Application | Reference |

| Immobilized Metal Complex | Silica, Alumina, Polymers | Oxidation, Hydrogenation | nsf.govnsf.govmdpi.com |

| Modified Carbon Nanotubes | Carbon Nanotubes | Multicomponent Synthesis | researchgate.net |

Mechanistic Elucidation of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For catalysts derived from this compound, mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling.

In homogeneous catalysis, the active species is typically a metal complex where the diketonate ligand influences the coordination environment of the metal center. mdpi.com The catalytic cycle may involve steps such as substrate coordination, oxidative addition, migratory insertion, and reductive elimination. The structure of the diketonate ligand, including the steric bulk of the ethyl and propyl groups in this compound, can affect the rate and selectivity of these elementary steps.

In organocatalysis, the mechanism often involves the formation of key intermediates like enamines or activated hydrogen-bonded complexes. marquette.edu For instance, in a Michael addition catalyzed by a derivative of this compound, the diketone moiety might be part of a catalyst that activates the nucleophile through enamine formation, while another part of the catalyst directs the electrophile. mdpi.com

Computational and Theoretical Studies on 5 Ethyl 2,4 Nonanedione

Quantum Chemical Calculations for Ground and Excited State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are crucial for studying the tautomeric equilibrium between the keto and enol forms of β-diketones like 5-Ethyl-2,4-nonanedione.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, employed to predict molecular structures and energies. For β-diketones, these calculations are vital for characterizing the geometries of the different tautomers (keto and enol forms) and determining their relative stabilities. rsc.orgresearchgate.netorientjchem.orgresearchgate.netacs.orgresearchgate.netnih.gov

The choice of functional and basis set is critical for obtaining accurate results. Common DFT functionals like B3LYP, combined with Pople-style basis sets such as 6-31G* or 6-311++G**, have been shown to provide reliable results for the structural and energetic properties of β-diketones. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles for the most stable conformations of the keto and enol forms of this compound.

Furthermore, these methods can be used to calculate the relative energies of the tautomers, providing insight into the position of the keto-enol equilibrium. The enol form of many β-diketones is stabilized by a strong intramolecular hydrogen bond, a feature that can be accurately modeled with these computational approaches. mdpi.com The steric and electronic effects of the substituents, in this case, the ethyl and butyl groups, play a significant role in determining the tautomeric preference. rsc.org

Illustrative Energetic Data for a Generic β-Diketone Disclaimer: The following table contains representative data for a generic β-diketone and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

| Tautomer | Method | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| Keto | B3LYP/6-311++G | 0.00 | Two C=O groups |

| Enol | B3LYP/6-311++G | -2.50 | Intramolecular O-H---O hydrogen bond |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing regions of varying electrostatic potential.

For this compound, an MEP map would reveal regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl groups. These regions are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be observed around the acidic protons, particularly the enolic proton if present, and to a lesser extent, the α-protons, highlighting sites for nucleophilic attack. researchgate.netias.ac.in

By analyzing the MEP map, one can predict the regioselectivity of various reactions. For instance, in an acid-catalyzed reaction, protonation is most likely to occur at the carbonyl oxygen with the most negative electrostatic potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its rotatable bonds, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions with its environment. nih.govnih.govresearchgate.net

Furthermore, MD simulations can be employed to investigate intermolecular interactions, such as the solvation of this compound in different solvents or its interaction with other molecules in a mixture. This can provide valuable information on its solubility and miscibility.

Information Obtainable from MD Simulations of this compound

| Property | Information Gained |

|---|---|

| Conformational sampling | Identification of low-energy conformers and their populations |

| Solvation structure | Arrangement of solvent molecules around the solute |

| Diffusion coefficient | Mobility of the molecule in a given medium |

| Hydrogen bonding dynamics | Formation and breaking of intermolecular hydrogen bonds |

Investigation of Intramolecular Hydrogen Atom Transfer Dynamics and Proton Mobility

The keto-enol tautomerism of β-diketones is a classic example of intramolecular hydrogen atom transfer. Computational methods can be used to study the dynamics of this process, providing insights into the mobility of the proton and the mechanism of its transfer between the two oxygen atoms in the enol form. researchgate.netorientjchem.orgmdpi.comacs.orgresearchgate.netresearchgate.netnih.govchemrxiv.org

Quantum mechanical methods, such as DFT, can be used to calculate the potential energy surface for the proton transfer reaction. This allows for the determination of the transition state structure and the activation energy barrier for the transfer. A low barrier is indicative of high proton mobility and a rapid interconversion between the two equivalent enol forms.

More advanced computational techniques, such as ab initio molecular dynamics (AIMD) or mixed quantum-classical methods, can be used to simulate the real-time dynamics of the proton transfer. acs.org These simulations can provide a detailed picture of the coupling between the proton motion and the vibrations of the molecular framework.

Illustrative Data on Proton Transfer in a Generic β-Diketone Disclaimer: The following table contains representative data for a generic β-diketone and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

| Parameter | Computational Method | Illustrative Value |

|---|---|---|

| Proton Transfer Barrier (gas phase) | DFT (B3LYP/6-311++G**) | ~1-3 kcal/mol |

| Proton Transfer Barrier (in water) | DFT with PCM | ~3-5 kcal/mol |

Frontier Molecular Orbital (FMO) Analysis and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netresearchgate.netlibretexts.orgfiveable.meyoutube.com

For this compound, the HOMO is typically a π-type orbital with significant contributions from the oxygen lone pairs and the C=C double bond in the enol form, or the oxygen lone pairs in the keto form. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The LUMO is generally a π*-antibonding orbital localized on the carbonyl groups. Its energy is related to the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. Analysis of the spatial distribution of the HOMO and LUMO can also predict the sites of reaction. For example, a nucleophilic attack is likely to occur at an atom with a large coefficient in the LUMO.

FMO Characteristics of a Generic β-Diketone (Enol Form)

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | π-orbital with high density on O and C=C | Acts as a nucleophile/electron donor |

| LUMO | π*-orbital with high density on C=O | Acts as an electrophile/electron acceptor |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as alkylation at the α-carbon, condensation reactions, or the formation of metal complexes. researchgate.netacs.org

By calculating the potential energy surface for a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of the reaction.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of the reaction. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. These calculations can also provide insights into the role of catalysts in lowering the activation energy and accelerating the reaction.

Steps in Computational Modeling of a Reaction Pathway

| Step | Description |

|---|---|

| 1. Reactant and Product Optimization | Find the minimum energy structures of the starting materials and products. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. |

| 3. Frequency Calculation | Confirm the nature of the stationary points (minimum or transition state) and obtain zero-point vibrational energies. |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | Verify that the transition state connects the correct reactants and products. |

| 5. Calculation of Reaction Energetics | Determine the activation energy and the overall reaction energy. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Ethyl 2,4 Nonanedione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-ethyl-2,4-nonanedione. It provides detailed information about the carbon skeleton, the chemical environment of protons, and the dynamic equilibrium between its keto and enol tautomers.

¹H and ¹³C NMR spectroscopy are fundamental for assigning the various functional groups within the this compound molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the n-butyl group, the methylene (B1212753) group at C3, and the terminal methyl groups. The presence of keto-enol tautomerism introduces complexity, with separate signals for the diketo and enol forms. The enolic proton, involved in a strong intramolecular hydrogen bond, typically appears as a broad signal at a downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides direct information about the carbon framework. bhu.ac.inlibretexts.org The carbonyl carbons of the diketo form resonate at a characteristic downfield region (typically >200 ppm). bhu.ac.in In the enol tautomer, the chemical shifts of the carbonyl and enolic carbons are altered due to resonance. The chemical shifts are influenced by the solvent, temperature, and concentration, which affect the position of the tautomeric equilibrium. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto and Enol forms) This table is predictive and based on typical chemical shift values for similar structural motifs. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) - Keto form | Predicted Chemical Shift (ppm) - Enol form |

|---|---|---|

| CH₃ (C1) | ~2.1 | ~2.0 |

| CH (C5) | ~3.5 | - |

| CH₂ (ethyl) | ~1.6 | ~2.2 |

| CH₃ (ethyl) | ~0.9 | ~1.1 |

| CH₂ (C6) | ~1.5 | ~2.1 |

| CH₂ (C7) | ~1.3 | ~1.4 |

| CH₂ (C8) | ~1.3 | ~1.4 |

| CH₃ (C9) | ~0.9 | ~0.9 |

| Enolic OH | - | >15 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto and Enol forms) This table is predictive and based on typical chemical shift values for similar structural motifs. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) - Keto form | Predicted Chemical Shift (ppm) - Enol form |

|---|---|---|

| C1 | ~30 | ~25 |

| C2 (C=O) | ~203 | ~195 |

| C3 | ~65 | ~100 |

| C4 (C=O) | ~208 | ~190 |

| C5 | ~58 | ~45 |

| CH₂ (ethyl) | ~25 | ~23 |

| CH₃ (ethyl) | ~12 | ~11 |

| C6 | ~35 | ~33 |

| C7 | ~28 | ~27 |

| C8 | ~22 | ~22 |

| C9 | ~14 | ~14 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex spectra of this compound and confirming its structure. oup.come-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group, as well as between the protons of the n-butyl chain, helping to trace the connectivity of these alkyl fragments. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on their attached protons. For example, the proton signal for the C5-methine would correlate with the corresponding C5 carbon signal. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. In the context of the enol form of this compound, a NOESY experiment could show a correlation between the enolic hydroxyl proton and nearby protons on the alkyl substituents, providing insights into the preferred conformation around the C-C single bonds.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Hydrogen Bonding Diagnostics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a "fingerprint" for identification and insights into bonding. researchgate.netscispace.com

In the analysis of this compound, IR spectroscopy is particularly useful for identifying the functional groups present and diagnosing the tautomeric form. libretexts.orgsavemyexams.com The diketo form will exhibit two distinct carbonyl (C=O) stretching vibrations, typically in the range of 1700-1750 cm⁻¹. The enol form, however, shows a characteristic broad O-H stretching band in the region of 2500-3200 cm⁻¹ due to strong intramolecular hydrogen bonding. libretexts.org The C=O stretching frequency in the enol form is lowered (typically 1600-1640 cm⁻¹) due to conjugation and hydrogen bonding. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that is unique to the molecule. savemyexams.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. scifiniti.com While C=O stretches are visible in Raman spectra, non-polar bonds like C-C and C=C often give stronger signals than in IR. This can be advantageous for studying the carbon skeleton and the C=C bond of the enol tautomer. dntb.gov.ua

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| O-H stretch | Enol | 3200 - 2500 | Broad, Strong |

| C-H stretch (sp³) | Keto & Enol | 3000 - 2850 | Medium to Strong |

| C=O stretch | Keto | 1750 - 1700 | Strong, Sharp (two bands) |

| C=O stretch (conjugated) | Enol | 1640 - 1600 | Strong, Sharp |

| C=C stretch | Enol | 1600 - 1550 | Medium |

Mass Spectrometry for Tautomer Distinction, Fragmentation Pathways, and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight, elucidating the structure through fragmentation patterns, and quantifying trace amounts of compounds. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds like this compound from complex mixtures. mdpi.commdpi.com The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer for detection.

Electron Ionization (EI) : This is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, often leading to extensive fragmentation. oeno-one.eu The resulting mass spectrum is a unique fragmentation pattern that can be used for library matching and structural elucidation. For this compound, characteristic fragments would arise from the cleavage of the C-C bonds adjacent to the carbonyl groups (α-cleavage) and through McLafferty rearrangements involving the alkyl chains. researchgate.net For example, a significant ion at m/z 128 can be formed via a McLafferty rearrangement of the longer alkyl chain. researchgate.net Another characteristic fragment is the acylium ion at m/z 85. researchgate.net

Chemical Ionization (CI) : This is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecules through proton transfer or adduct formation. researchgate.net CI typically results in less fragmentation and a more prominent molecular ion or protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight of the compound. researchgate.net The choice of reagent gas can influence the degree of fragmentation and the types of adduct ions formed, providing additional structural information. researchgate.net Methanol chemical ionization has been successfully used for the quantification of similar diketones in complex matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. ucdavis.edu This level of precision is essential for confirming the molecular formula of C₁₁H₂₀O₂ for this compound.

The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, the theoretical exact mass can be calculated based on the precise masses of its constituent atoms (carbon, hydrogen, and oxygen). The experimentally measured m/z value from the HRMS instrument is then compared to this theoretical value. A close match, typically with a mass error of less than 5 ppm, provides strong evidence for the proposed molecular formula. gcms.cz

Various ionization techniques can be employed in conjunction with HRMS, such as Electron Ionization (EI) or softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI), to generate the molecular ion or a protonated/adducted molecule with minimal fragmentation. aip.org The choice of ionization method can be crucial for preserving the intact molecule for accurate mass measurement.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | |

| Theoretical Exact Mass | 184.14633 u | Calculated |

| Ionization Mode | ESI/CI | aip.org |

| Observed m/z | [M+H]⁺, [M+Na]⁺, etc. | aip.org |

| Mass Accuracy | < 5 ppm | gcms.cz |

Mass Spectrometry for Gas-Phase Tautomerism Studies

Mass spectrometry is a valuable tool for investigating the tautomeric equilibria of β-dicarbonyl compounds like this compound in the gas phase. researchgate.net By analyzing the fragmentation patterns of the different tautomers, insights into their relative stabilities and interconversion can be gained. The keto-enol tautomerism is a key characteristic of β-diketones, and in the gas phase, free from solvent effects, the intrinsic properties of the tautomers can be studied. researchgate.net

The underlying principle is that the keto and enol forms of this compound will exhibit distinct fragmentation pathways upon ionization in the mass spectrometer. researchgate.net The relative abundances of the fragment ions can be correlated to the concentration of each tautomer in the gas phase prior to ionization, assuming that the ionization process itself does not significantly perturb the equilibrium. researchgate.net

For instance, the enol form, stabilized by an intramolecular hydrogen bond, might show a more prominent molecular ion peak and specific fragmentation patterns related to the hydroxyl group. In contrast, the keto form might undergo characteristic cleavages adjacent to the carbonyl groups. By carefully analyzing the mass spectra obtained under different conditions (e.g., varying temperature in the ion source), it is possible to probe the thermodynamics of the gas-phase tautomerism. researchgate.net

Table 2: Key Mass Spectral Fragments for Gas-Phase Tautomerism Studies of Diketones

| Tautomeric Form | Expected Fragmentation Pathways | Potential Fragment Ions (m/z) |

| Keto | Alpha-cleavage adjacent to carbonyls | [M-C₂H₅]⁺, [M-C₄H₉]⁺, etc. |

| Enol | Loss of water, McLafferty rearrangement | [M-H₂O]⁺•, fragments from enolic structure |

Ultrafast Spectroscopies for Real-Time Observation of Intramolecular Dynamics

Ultrafast spectroscopic techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are powerful tools for directly observing the real-time intramolecular dynamics of molecules like this compound. These methods can track the rapid processes of energy flow, bond breaking and formation, and tautomerization as they occur.

One such technique is pump-probe spectroscopy. In this approach, a short "pump" laser pulse excites the molecule to a higher electronic or vibrational state. A second, time-delayed "probe" pulse then interrogates the state of the excited molecule. By varying the time delay between the pump and probe pulses, it is possible to map out the evolution of the molecule's structure and energy over time.

For this compound, ultrafast spectroscopy could be used to study the dynamics of the keto-enol tautomerization. For example, by selectively exciting one tautomer, researchers could observe its conversion to the other tautomer in real time, providing insights into the reaction mechanism and the height of the energy barrier separating the two forms. These studies offer a molecular-level movie of the chemical dynamics.

X-ray Crystallography for Solid-State Structure and Chiral Recognition

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined. anton-paar.com This allows for the unambiguous determination of which tautomer (keto or enol) is present in the solid state. researchgate.net For many β-diketones, the enol form is favored in the crystal due to the formation of strong intramolecular hydrogen bonds. researchgate.net

Furthermore, if this compound is chiral, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal can be obtained. This is often achieved by co-crystallizing the enantiomer with a known chiral molecule (a chiral auxiliary) or by using anomalous dispersion effects if heavy atoms are present in the structure. nih.govrsc.org In the context of chiral recognition, X-ray crystallography can reveal how different enantiomers of a chiral host molecule might interact differently with the enantiomers of this compound, providing a structural basis for enantioselective recognition processes. nih.govrsc.org

Table 3: Crystallographic Data for a Representative β-Diketone

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.033(4) |

| b (Å) | 9.525(2) |

| c (Å) | 10.477(6) |

| β (°) | 76.11(3) |

| Volume (ų) | 865.8(6) |

| Z | 2 |

Note: The data in this table is for a related diketone, 3,5,5,7-tetraacetylnonane-2,8-dione, and is provided for illustrative purposes. researchgate.net

Development and Application of 5 Ethyl 2,4 Nonanedione Derivatives in Materials Science Research

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is currently no scientific literature available that describes the synthesis or characterization of Metal-Organic Frameworks or coordination polymers using 5-Ethyl-2,4-nonanedione or its derivatives as the organic linker.

Generally, β-diketonate ligands are employed in the construction of coordination polymers and, less commonly, MOFs. Their strong chelating ability allows them to form stable complexes with a wide variety of metal ions. The properties of the resulting frameworks, such as porosity, stability, and functionality, are heavily influenced by the structure of the β-diketone ligand. However, research in this area has predominantly focused on other ligands, such as acetylacetone (B45752) and its fluorinated analogues, with no specific studies including this compound having been published.

Ligands in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes

Metal β-diketonate complexes are widely used as precursors in these vapor deposition techniques due to their general volatility and thermal stability. azonano.com The choice of the β-diketone ligand is critical, as it affects the precursor's melting point, vapor pressure, and decomposition temperature, which are key parameters for successful film growth. azonano.comaip.org For instance, ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (thd) are common. aip.org The scientific record, however, contains no evidence of this compound being synthesized into a metal complex and evaluated for its suitability in CVD or ALD applications.

Applications in Thin Film Growth and Surface Modification

There is no available data specifically documenting the application of this compound in thin film growth or for the chemical modification of surfaces.

The potential for a compound to be used in thin film growth is often linked to its utility as a CVD or ALD precursor, as discussed previously. Surface modification can involve the grafting of molecules to a substrate to alter its properties, such as wettability or reactivity. While β-diketones can be used for such purposes, for example, by anchoring them to a surface to create a metal-chelating layer, there are no published examples of this application specifically using this compound.

Future Research Trajectories and Emerging Avenues for 5 Ethyl 2,4 Nonanedione

Design of Next-Generation Synthetic Routes and Methodologies

The development of novel and efficient synthetic routes for producing 5-Ethyl-2,4-nonanedione and other β-diketones is a key area of research. nih.gov Traditional methods like the Claisen condensation are being improved upon, and new catalytic systems are being explored to enhance yield and selectivity. nih.gov

One patented method for preparing this compound involves the rearrangement of the enol-acetate of 5-ethyl heptanone-2 at high temperatures. google.com This process highlights a specific pathway for the synthesis of this compound. Research into the synthesis of other β-diketones, such as the reaction between 2,4-pentanedione and formaldehyde (B43269) to produce 3,5,5,7-tetraacetylnonane-2,8-dione, provides insights that could be applicable to the synthesis of this compound. researchgate.net

Modern organic synthesis techniques are constantly evolving, with a focus on creating complex molecules through efficient and selective reactions. kvmwai.edu.in The development of new methods for forming carbon-carbon bonds is particularly relevant to the synthesis of β-diketones. kvmwai.edu.in Future research will likely focus on applying these advanced synthetic strategies to produce this compound and its derivatives with greater control and efficiency.

Unveiling Novel Reactivity Patterns and Unconventional Transformations

The reactivity of β-diketones, including this compound, is a rich area of investigation. These compounds can undergo a variety of transformations, making them valuable building blocks in organic synthesis. nih.gov For instance, β-diketones can be transformed into β-chloro-α,β-unsaturated ketones through reactions with specific reagents. researchgate.net

The study of intramolecular hydrogen bonding in β-diketones provides a deeper understanding of their structural and reactive properties. orgchemres.org Theoretical and experimental studies on various substituted β-diketones help in predicting their behavior in chemical reactions. orgchemres.org

Enzymatic cleavage of C–C bonds in β-diketones is another area of active research, with implications for bioremediation and biocatalysis. nih.gov Understanding the mechanisms of these enzymatic reactions could lead to the development of new biotechnological applications for compounds like this compound.

Rational Design of High-Performance Ligand Systems for Advanced Catalysis

β-Diketones are widely used as ligands in coordination chemistry to form stable complexes with a variety of metal ions. nih.govmdpi.com The design of new ligand systems based on β-diketones is crucial for the development of advanced catalysts. The properties of the resulting metal complexes can be fine-tuned by modifying the structure of the β-diketone ligand. mdpi.com

For example, fluorinated β-diketone ligands have been used to create heterometallic molecular architectures with unique properties. mdpi.com The search for new, structurally diverse ligands from various chemical libraries is an ongoing effort to improve the performance of metal-catalyzed reactions. nih.gov The development of catalysts with diphosphine ligands containing pendant amines has also shown promise for various chemical transformations. osti.gov

The application of these principles to this compound could lead to the creation of novel catalysts for a range of organic reactions, including hydration of alkynes and other important industrial processes. researchgate.net

Advanced Interdisciplinary Approaches Integrating Computational, Spectroscopic, and Synthetic Disciplines

The integration of computational, spectroscopic, and synthetic methods is becoming increasingly important in chemical research. orgchemres.org Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the structure and reactivity of molecules like this compound. orgchemres.org

Spectroscopic techniques, including NMR and mass spectrometry, are essential for characterizing the structure and purity of synthesized compounds. oup.com For example, detailed NMR studies have been used to elucidate the keto-enol tautomerism of related β-diketones. oup.com Gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying and quantifying volatile compounds like this compound in complex mixtures. researchgate.net

By combining these advanced analytical techniques with synthetic chemistry, researchers can gain a comprehensive understanding of the properties and behavior of this compound, paving the way for new discoveries and applications.

Exploration of New Applications in Emerging Fields of Chemical and Materials Science

The unique properties of this compound and other β-diketones make them promising candidates for a variety of applications in emerging fields. Their role as flavor and fragrance compounds is well-established, with 3-methyl-2,4-nonanedione, a closely related compound, being a key odorant in aged wines, tea, and other foods. oup.comthegoodscentscompany.commdpi.commdpi.comoeno-one.euoup.commdpi.comresearchgate.net

In materials science, the ability of β-diketones to form stable metal complexes is being explored for the development of new materials with specific electronic and optical properties. rsc.org For instance, polycyclic derivatives of related compounds are being investigated for their potential use in next-generation electronic devices such as OLEDs and solar cells. rsc.org

The synthesis of bicyclo[3.3.1]nonane derivatives, which can be derived from β-diketones, is another area of interest due to their potential applications in asymmetric catalysis and as anticancer agents. rsc.org As research progresses, it is likely that new and unexpected applications for this compound will be discovered in diverse areas of chemical and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-2,4-nonanedione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound can be adapted from analogous diketone preparations, such as the method used for 3-Ethyl-2,4-nonanedione . Key steps include controlling steric and electronic factors during alkylation and ketone formation. Optimization involves iterative adjustments of temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Trial experiments should be conducted to determine ideal molar ratios of precursors (e.g., ethyl Grignard reagents) and reaction times, followed by GC-MS or NMR monitoring .

Q. How can mass spectrometry (MS) and gas chromatography (GC) be employed to characterize this compound, and what are the diagnostic fragmentation patterns?

- Methodological Answer : In MS analysis, this compound exhibits α-cleavage fragments at m/z = 43 (base peak) and m/z = 169 (loss of CH3), consistent with diketone fragmentation . GC retention times should be cross-validated against NIST reference data using polar capillary columns (e.g., DB-WAX) to resolve co-eluting isomers . Quantification requires calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects in complex samples.

Q. What analytical techniques are most effective for quantifying this compound in biological or environmental matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (220–280 nm) is suitable for purified samples, while GC-MS offers higher sensitivity for trace analysis in complex mixtures (e.g., plant extracts) . Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) should precede analysis to isolate the compound from interfering substances. Method validation must include recovery studies and limit-of-detection (LOD) calculations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragments) for this compound be resolved, and what strategies validate structural assignments?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Use deuterated solvents (e.g., CDCl3) and 2D NMR techniques (COSY, HSQC) to confirm connectivity . For MS conflicts, high-resolution MS (HRMS) can distinguish isobaric fragments. Cross-referencing with synthetic standards and computational modeling (DFT for expected spectra) adds robustness .

Q. What mechanistic insights explain the formation of this compound in natural systems, and how can isotopic labeling elucidate biosynthetic pathways?

- Methodological Answer : Hypothesize pathways via β-keto acid decarboxylation or polyketide synthase (PKS) activity. Isotopic labeling (e.g., <sup>13</sup>C-acetate) in precursor-feeding experiments, followed by MS/MS analysis, can track carbon incorporation . Comparative metabolomics of native vs. engineered microbial strains may identify key enzymes .

Q. How does this compound interact with oxidative environments, and what statistical models (e.g., PLS regression) predict its stability in such conditions?

- Methodological Answer : Accelerated oxidation studies under controlled O2 levels can model degradation kinetics. PLS regression, as applied to wine diketones , integrates variables like pH, temperature, and radical scavengers. Data should include time-series HPLC measurements and ANOVA to assess factor significance .

Q. What experimental designs minimize confounding variables when studying this compound’s role in flavor or fragrance chemistry?

- Methodological Answer : Use factorial designs to test interactions between variables (e.g., concentration, matrix composition). For sensory studies, double-blind trials with trained panels reduce bias. Control for matrix effects by spiking inert substrates (e.g., ethanol/water mixtures) and comparing headspace SPME-GC profiles .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic this compound, and what quality-control metrics ensure reproducibility?

- Methodological Answer : Implement stringent QC protocols:

- Purity : ≥95% by GC-FID or HPLC-UV .

- Consistency : Statistical process control (SPC) charts for key reaction parameters (e.g., yield, byproduct levels) .

- Documentation : Full disclosure of synthetic routes, purification steps, and spectral data in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound in biological assays?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 values with 95% confidence intervals. For high-throughput screens, apply false-discovery-rate (FDR) corrections to mitigate Type I errors .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.